molecular formula C15H10N4O3 B3719371 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone

2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone

Cat. No. B3719371
M. Wt: 294.26 g/mol
InChI Key: VFWXHSYFAPUDBC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone, also known as NBH, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 220-222°C. NBH has been found to possess a range of interesting properties, including anti-tumor, anti-inflammatory, and anti-viral activities. In

Mechanism of Action

The mechanism of action of 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is not fully understood. However, it is believed to act through a range of different pathways. One of the main pathways is through the inhibition of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has also been shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has been found to possess a range of interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of damaged or abnormal cells. 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has several advantages for lab experiments. It is easy to synthesize and yields a high purity product. It is also relatively stable and can be stored for long periods of time. However, 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone does have some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds that have similar activities.

Future Directions

There are several future directions for the study of 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. One area of research is in the development of novel anti-cancer therapies. 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has shown promise as a potential anti-cancer agent, and further studies are needed to determine its efficacy in clinical trials. Another area of research is in the development of novel anti-inflammatory and anti-viral therapies. 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has shown promise as a potential therapy for a range of inflammatory and viral diseases, and further studies are needed to determine its efficacy in preclinical and clinical trials. Finally, future studies should focus on the elucidation of the mechanism of action of 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone, which will provide important insights into its potential therapeutic applications.
In conclusion, 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is a promising compound that has been extensively studied for its potential applications in various fields. It possesses a range of interesting properties, including anti-tumor, anti-inflammatory, and anti-viral activities. Further studies are needed to determine its efficacy in clinical trials and to elucidate its mechanism of action.

Scientific Research Applications

2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the field of anti-cancer therapy. 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has been found to possess potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and liver cancer. It has also been found to inhibit tumor growth in animal models of cancer.
In addition to its anti-cancer activity, 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has also been found to possess anti-inflammatory and anti-viral activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of a range of inflammatory diseases. 2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has also been found to inhibit the replication of a range of viruses, including HIV, herpes simplex virus, and influenza virus.

properties

IUPAC Name

(3E)-3-[(E)-(2-nitrophenyl)methylidenehydrazinylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-15-14(11-6-2-3-7-12(11)17-15)18-16-9-10-5-1-4-8-13(10)19(21)22/h1-9H,(H,17,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWXHSYFAPUDBC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2C3=CC=CC=C3NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\C3=CC=CC=C3NC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
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2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
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2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
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2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
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2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
Reactant of Route 6
2-nitrobenzaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone

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